N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide
Overview
Description
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide is a complex organic compound that features a piperazine ring, a benzoyl group, and a fluorobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a reaction with 4-chlorobenzoyl chloride under basic conditions.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the piperazine derivative with 3-fluorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity . The compound may influence signaling pathways, such as the stress-activated protein kinase/c-Jun N-terminal kinase (SAP/JNK) pathway .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide
Uniqueness
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds .
Properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-10-8-17(9-11-19)24(31)29-14-12-28(13-15-29)22-7-2-1-6-21(22)27-23(30)18-4-3-5-20(26)16-18/h1-11,16H,12-15H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDVPJDQHARNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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